1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine
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Overview
Description
The compound “1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
Derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using cyclohexane, cyclohexene, and norbornene β-amino amides .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .
Scientific Research Applications
Drug Discovery
The unique structure of this compound, which includes a 1,2,3-triazole ring, makes it a valuable candidate in drug discovery . 1,2,3-Triazoles are known for their high chemical stability and aromatic character, which can mimic an E or Z amide bond. This compound could potentially be used to develop new medications with improved efficacy and stability.
Organic Synthesis
In organic chemistry, the 1,2,3-triazole moiety is a versatile scaffold for the synthesis of complex molecules . This compound could serve as a precursor or intermediate in the synthesis of various organic compounds, aiding in the creation of novel structures with potential industrial applications.
Polymer Chemistry
The triazole ring is known for its ability to enhance the stability of polymers. This compound could be utilized in the design of new polymers with enhanced properties such as increased thermal stability or resistance to degradation .
Supramolecular Chemistry
Due to its strong dipole moment and hydrogen bonding ability, this compound could have applications in supramolecular chemistry, where it might be used to create new molecular assemblies or materials with specific functions .
Chemical Biology
In chemical biology, this compound could be used as a tool for probing biological systems. Its ability to interact with various biological molecules could help in understanding biological processes at the molecular level .
Fluorescent Imaging
The triazole core of the compound can be functionalized to act as a fluorescent probe. This application could be particularly useful in imaging techniques to track and visualize biological molecules in live cells or tissues .
Antifungal Agents
Triazole derivatives have shown potential as antifungal agents. This compound, with its triazole and quinazolinone moieties, could be explored for its efficacy against fungal pathogens like Cryptococcus and Candida species .
Cancer Research
The structural features of triazole-containing compounds have been exploited in cancer research. This compound could be investigated for its potential as a tubulin polymerization inhibitor, which is a promising approach in the development of anticancer drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been reported to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can inhibit the activity of the target enzymes, leading to changes in cellular processes.
Future Directions
While the future directions for “1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine” are not explicitly mentioned in the retrieved papers, the TP heterocycle has found numerous applications in medicinal chemistry . This suggests that there may be potential for further exploration and development of this compound and its derivatives in the field of drug design.
properties
IUPAC Name |
3-(4-methylphenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-15-9-11-16(12-10-15)19-21-22-20(25-13-5-2-6-14-25)17-7-3-4-8-18(17)26(21)24-23-19/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXGCPIFCYRJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine |
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